

Application Notes and Protocols for FT001 Clinical Trials

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Compound of Interest

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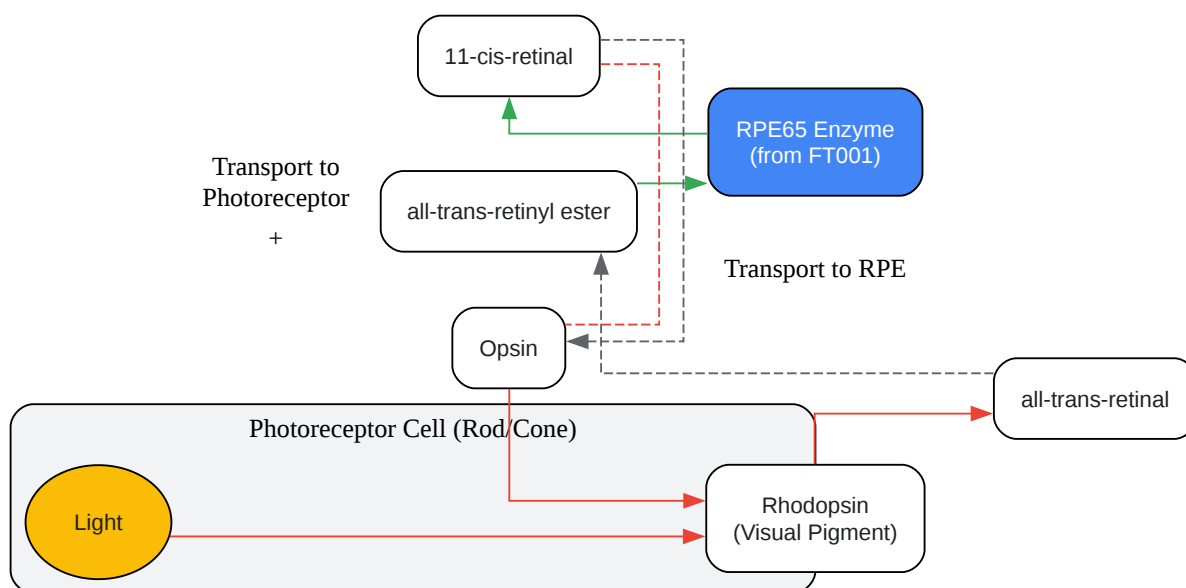
These application notes provide a comprehensive overview of the endpoints and outcome measures for clinical trials of **FT001**, a gene therapy for Leber Congenital Amaurosis type 2 (LCA2). The accompanying protocols detail the methodologies for the key experiments cited.

Introduction to FT001

FT001 is an adeno-associated virus (AAV) vector-based gene therapy developed by Frontera Therapeutics.^{[1][2][3][4]} It is designed to treat Leber Congenital Amaurosis type 2 (LCA2), a severe inherited retinal dystrophy caused by mutations in the RPE65 gene.^{[2][3][4]} The therapy works by delivering a functional copy of the human RPE65 gene to retinal cells via a one-time subretinal injection.^{[2][3][4]} This allows for the production of the RPE65 protein, which is essential for the visual cycle, and is intended to improve visual function in patients.^{[2][3][4]} A Phase 1/2 clinical trial (NCT05858983) is currently underway to evaluate the safety, tolerability, and efficacy of **FT001**.^[1]

FT001 Signaling Pathway: The Visual Cycle

FT001 aims to restore the normal function of the visual cycle within the retinal pigment epithelium (RPE) and photoreceptor cells. The RPE65 enzyme, encoded by the gene delivered by **FT001**, plays a critical role in this pathway.



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Figure 1: The RPE65 Visual Cycle Pathway.

Clinical Trial Endpoints for FT001

The Phase 1/2 clinical trial for **FT001** (NCT05858983) is a dose-escalation study evaluating the safety and efficacy of the gene therapy.^[1]

Endpoint Summary Table

Endpoint Type	Endpoint/Outcome Measure	Description
Primary	Safety and Tolerability	Assessment of adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).[1]
Secondary	Multi-luminance Mobility Test (MLMT)	Change from baseline in the ability to navigate a standardized obstacle course at various light levels.[1][5]
Secondary	Full-field Stimulus Threshold (FST)	Change from baseline in retinal sensitivity to light across the entire visual field.[1][6]
Exploratory	Best-Corrected Visual Acuity (BCVA)	Change from baseline in the patient's best-corrected vision.
Exploratory	Visual Field Assessment	Change from baseline in the extent of the peripheral and central visual field.
Exploratory	Patient-Reported Outcomes (PROs)	Assessment of the impact of treatment on the patient's quality of life and daily activities.

Experimental Protocols

Administration of FT001: Subretinal Injection

Objective: To deliver the **FT001** vector to the subretinal space, targeting the RPE and photoreceptor cells.

Procedure:

- Pre-operative Preparation: Standard pre-operative ophthalmic examination, including assessment of retinal anatomy.

- Anesthesia: General or local anesthesia is administered to the patient.
- Surgical Procedure:
 - A standard three-port pars plana vitrectomy is performed to remove the vitreous gel.
 - A small retinotomy (an opening in the retina) is created near the target area for injection.
 - A microcannula is inserted through the retinotomy into the subretinal space.
 - A slow and controlled injection of the **FT001** vector solution is administered, creating a bleb (a small blister-like elevation) that detaches the retina from the RPE. The volume and concentration of the vector are determined by the dose cohort in the clinical trial.[\[1\]](#)
 - The cannula is carefully withdrawn, and the sclerotomies (incisions in the sclera) are closed.
- Post-operative Care: Patients are monitored for any complications, and a course of topical steroids and antibiotics is typically prescribed.

Efficacy Assessment: Multi-luminance Mobility Test (MLMT)

Objective: To assess changes in functional vision by evaluating a patient's ability to navigate an obstacle course under a range of controlled light conditions.[\[5\]](#)[\[7\]](#)

Methodology:

- Course Design: A standardized course with a defined path, obstacles of varying heights, and directional changes is used. The layout of the course is altered between trials to minimize learning effects.[\[8\]](#)
- Luminance Levels: The test is conducted at multiple, pre-defined light levels, typically ranging from low light (e.g., 1 lux) to brighter indoor light (e.g., 400 lux).[\[8\]](#)[\[9\]](#)
- Procedure:
 - The patient is dark-adapted for a specified period before the test.

- The test is performed monocularly (one eye at a time) and binocularly.
- The patient is instructed to navigate the course from a designated start to a finish point.
- The performance is video-recorded for later, independent grading.
- Outcome Measures:
 - Pass/Fail: The primary outcome is the lowest light level at which the patient can successfully navigate the course.
 - Quantitative Scores: Secondary measures include the time to complete the course and the number of errors (e.g., collisions with obstacles, stepping off the path).[8]

Efficacy Assessment: Full-field Stimulus Threshold (FST)

Objective: To measure the overall light sensitivity of the retina.[6]

Methodology:

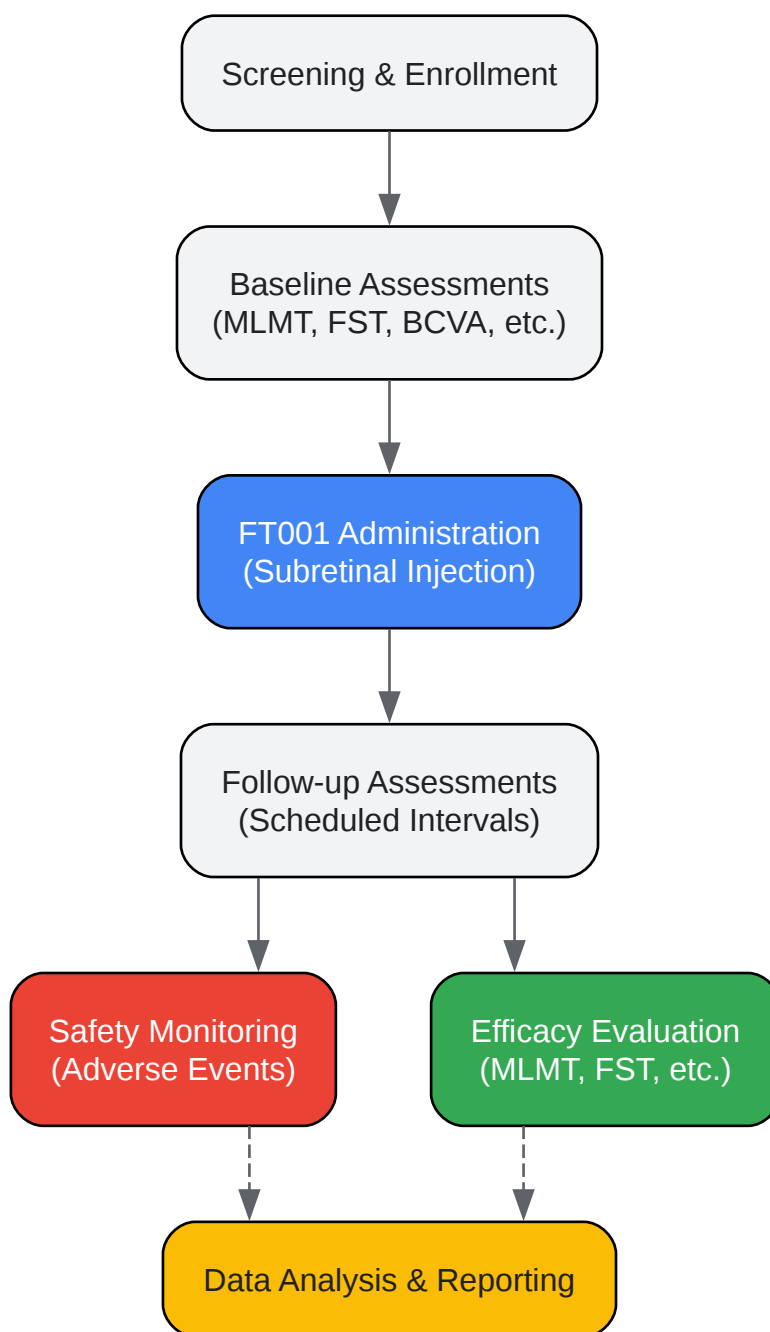
- Equipment: A Ganzfeld dome stimulator is used to present flashes of light to the entire visual field.
- Procedure:
 - The patient is dark-adapted for a standardized period (e.g., 45-60 minutes).
 - The test is performed monocularly.
 - A series of light flashes of varying intensity and color (e.g., white, red, blue) are presented. [10][11][12]
 - The patient indicates whether they perceived the flash.
 - A psychophysical algorithm (e.g., a staircase method) is used to determine the threshold, which is the minimum light intensity that the patient can reliably detect.

- Outcome Measure: The change in the light sensitivity threshold from baseline is measured in decibels (dB) or log units.[1] An improvement is indicated by a decrease in the threshold (i.e., the ability to detect dimmer lights).

Logical Relationships and Workflows

FT001 Clinical Trial Workflow

The following diagram illustrates the general workflow for a patient participating in the **FT001** clinical trial.

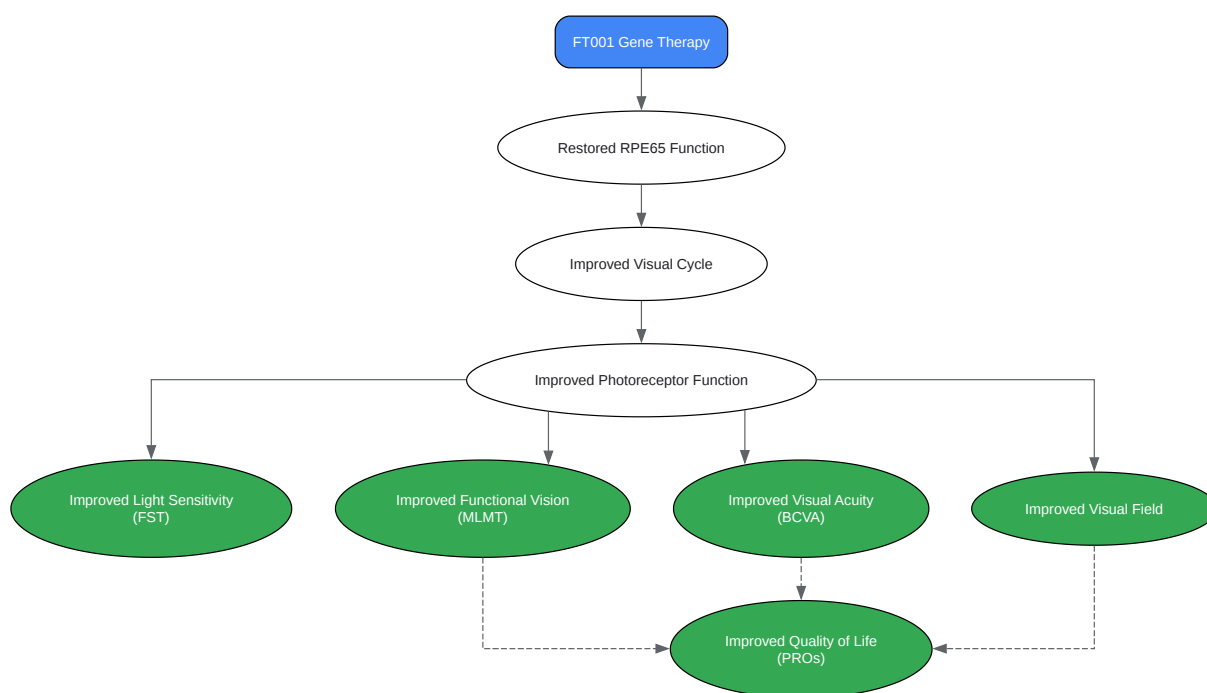


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Figure 2: General workflow for the **FT001** clinical trial.

Relationship of Efficacy Endpoints

The various efficacy endpoints are designed to provide a comprehensive assessment of the potential benefits of **FT001**.



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Figure 3: Logical relationship of efficacy endpoints.

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